molecular formula C8H16Cl2N4 B1421172 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride CAS No. 1185175-79-4

3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Cat. No.: B1421172
CAS No.: 1185175-79-4
M. Wt: 239.14 g/mol
InChI Key: JNVKPAUVBSRCKU-UHFFFAOYSA-N
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Description

3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with a 4-methyl-1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride typically involves the reaction of piperidine with 4-methyl-1,2,4-triazole under specific conditions. One common method includes:

    Starting Materials: Piperidine and 4-methyl-1,2,4-triazole.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a suitable acid catalyst like hydrochloric acid to facilitate the formation of the dihydrochloride salt.

    Purification: The product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated triazole or piperidine rings.

    Substitution: Formation of substituted triazole or piperidine derivatives with various functional groups.

Scientific Research Applications

3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.

    Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. The piperidine ring can interact with receptors or other biomolecules, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4H-1,2,4-triazol-3-yl)methanol: A related compound with a hydroxyl group instead of a piperidine ring.

    4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline: A compound with an aniline group instead of a piperidine ring.

Uniqueness

3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is unique due to the combination of the triazole and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c1-12-6-10-11-8(12)7-3-2-4-9-5-7;;/h6-7,9H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVKPAUVBSRCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 2
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 3
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 4
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 5
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 6
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

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